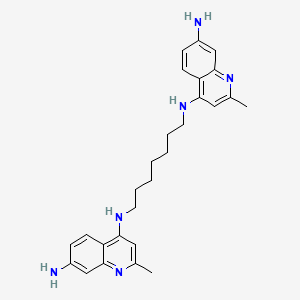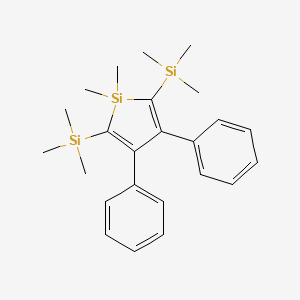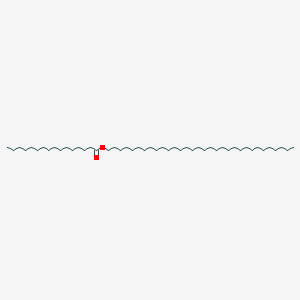
Cyclohexene, dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, dichloro- is an organic compound that belongs to the class of cycloalkenes. It is a derivative of cyclohexene where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, dichloro- can be synthesized through the addition of dichlorocarbene to cyclohexene. This reaction involves the generation of dichlorocarbene from chloroform and a strong base such as potassium hydroxide. The dichlorocarbene then reacts with the double bond in cyclohexene to form cyclohexene, dichloro-.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, dichloro- typically involves the chlorination of cyclohexene. This process is carried out in the presence of a catalyst and under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexene molecule.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, dichloro- undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or both chlorine atoms can be replaced by other substituents.
Addition Reactions: The compound can participate in addition reactions where new atoms or groups are added to the double bond.
Oxidation and Reduction Reactions: Cyclohexene, dichloro- can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen chloride or bromine can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexenes where chlorine atoms are replaced by other groups.
Addition Reactions: Products include cyclohexane derivatives with additional substituents.
Oxidation and Reduction Reactions: Products include cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
Cyclohexene, dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Cyclohexene, dichloro- is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, dichloro- involves its reactivity with other chemical species. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations, carbanions, and free radicals, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, dichloro-: A saturated analog with two chlorine atoms.
Cyclohexene, dibromo-: A similar compound with bromine atoms instead of chlorine.
Cyclohexene, diiodo-: A similar compound with iodine atoms instead of chlorine.
Uniqueness
Cyclohexene, dichloro- is unique due to its specific reactivity patterns and the types of products it forms. The presence of chlorine atoms imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
| 77752-44-4 | |
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,2-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1-4H2 |
InChI Key |
QKXMPUAYRFNJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)




![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
